molecular formula C8H15NO7S B13392642 N-(Tert-butoxycarbonyl)-3-sulfoalanine-

N-(Tert-butoxycarbonyl)-3-sulfoalanine-

Cat. No.: B13392642
M. Wt: 269.27 g/mol
InChI Key: OBDTYOCDTWYTGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-cysteic acid, also known as (2R)-2-(tert-butoxycarbonylamino)-3-sulfo-propanoic acid, is a derivative of L-cysteic acid. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine groups during chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-cysteic acid typically involves the protection of the amino group of L-cysteic acid with a Boc group. This can be achieved by reacting L-cysteic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods: While specific industrial production methods for Boc-L-cysteic acid are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as recrystallization or chromatography to obtain high-purity Boc-L-cysteic acid suitable for research applications .

Chemical Reactions Analysis

Types of Reactions: Boc-L-cysteic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Boc-L-cysteic acid is widely used in scientific research due to its versatility and stability. Some of its key applications include:

Mechanism of Action

The mechanism of action of Boc-L-cysteic acid primarily involves its role as a protecting group in chemical synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective modifications of other functional groups. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions to reveal the free amine .

Comparison with Similar Compounds

Uniqueness: Boc-L-cysteic acid is unique due to the presence of both the Boc protecting group and the sulfo group. This combination allows for selective protection and modification of the amino group while maintaining the reactivity of the sulfo group. This makes it particularly useful in the synthesis of complex biomolecules and in proteomics research .

Properties

Molecular Formula

C8H15NO7S

Molecular Weight

269.27 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfopropanoic acid

InChI

InChI=1S/C8H15NO7S/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15)

InChI Key

OBDTYOCDTWYTGV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CS(=O)(=O)O)C(=O)O

Origin of Product

United States

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